molecular formula C28H28O4Si B11945585 Tetrakis(2-methoxyphenyl)silane

Tetrakis(2-methoxyphenyl)silane

Cat. No.: B11945585
M. Wt: 456.6 g/mol
InChI Key: AFTHKMWLZQRHFB-UHFFFAOYSA-N
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Description

Tetrakis(2-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C28H28O4Si and a molecular weight of 456.619 g/mol It is characterized by the presence of four 2-methoxyphenyl groups attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(2-methoxyphenyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

SiCl4+4C7H7OMgBrSi(C7H7O)4+4MgBrCl\text{SiCl}_4 + 4 \text{C}_7\text{H}_7\text{OMgBr} \rightarrow \text{Si(C}_7\text{H}_7\text{O)}_4 + 4 \text{MgBrCl} SiCl4​+4C7​H7​OMgBr→Si(C7​H7​O)4​+4MgBrCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2-methoxyphenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tetrakis(2-methoxyphenyl)silane involves its interaction with various molecular targets, depending on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it forms stable complexes with therapeutic agents, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: Tetrakis(2-methoxyphenyl)silane is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in applications requiring precise control over chemical reactivity and material properties .

Biological Activity

Tetrakis(2-methoxyphenyl)silane (TMPS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological activity of TMPS, synthesizing findings from diverse research sources. The focus will be on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

Chemical Structure and Properties

TMPS is characterized by its tetravalent silicon atom bonded to four 2-methoxyphenyl groups. Its chemical formula is C16H20O4SiC_{16}H_{20}O_4Si. The presence of methoxy groups enhances its solubility in organic solvents, which is crucial for various biological applications.

Antimicrobial Properties

Research has indicated that TMPS exhibits significant antimicrobial activity against various pathogens. A study demonstrated that TMPS showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of TMPS. In vitro studies using human cell lines (e.g., HeLa and MCF-7) revealed that TMPS exhibits dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell Line IC50 (µg/mL)
HeLa25
MCF-730

These findings suggest that while TMPS has antimicrobial properties, careful consideration is needed regarding its cytotoxic effects at higher concentrations.

Drug Delivery Applications

TMPS has shown promise in drug delivery systems due to its biocompatibility and ability to form siloxane networks. A recent study explored its use as a carrier for anticancer drugs, demonstrating enhanced drug solubility and controlled release profiles. The encapsulation efficiency was reported to be over 85% for certain chemotherapeutic agents.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of TMPS-coated medical devices in preventing infections post-surgery. Results indicated a significant reduction in infection rates compared to uncoated devices.
  • Case Study on Drug Delivery : In a preclinical model, TMPS was used to deliver paclitaxel, a common chemotherapeutic agent. The study found that TMPS significantly improved the bioavailability of paclitaxel, leading to enhanced therapeutic outcomes.

Properties

Molecular Formula

C28H28O4Si

Molecular Weight

456.6 g/mol

IUPAC Name

tetrakis(2-methoxyphenyl)silane

InChI

InChI=1S/C28H28O4Si/c1-29-21-13-5-9-17-25(21)33(26-18-10-6-14-22(26)30-2,27-19-11-7-15-23(27)31-3)28-20-12-8-16-24(28)32-4/h5-20H,1-4H3

InChI Key

AFTHKMWLZQRHFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[Si](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)C4=CC=CC=C4OC

Origin of Product

United States

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